molecular formula C22H16N4O4 B12584410 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-39-7

3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No.: B12584410
CAS No.: 649723-39-7
M. Wt: 400.4 g/mol
InChI Key: ZCFRDYXVBNESTH-UHFFFAOYSA-N
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Description

3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a hydrazinylidene moiety, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 2-methyl-4-nitrophenylhydrazine with 1-phenylquinoline-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst such as acetic acid may be used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazinylidene moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in cells. For example, it has been shown to inhibit the activity of certain enzymes, such as sortase A transpeptidase, which is involved in bacterial biofilm formation . This inhibition disrupts the biofilm formation process, making the bacteria more susceptible to conventional antibiotics.

Comparison with Similar Compounds

Similar compounds to 3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione include other hydrazinylidene derivatives and quinoline-based compounds. These compounds share similar structural features and biological activities. this compound is unique due to its specific combination of a quinoline core and a hydrazinylidene moiety, which imparts distinct chemical reactivity and biological properties .

Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

CAS No.

649723-39-7

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

4-hydroxy-3-[(2-methyl-4-nitrophenyl)diazenyl]-1-phenylquinolin-2-one

InChI

InChI=1S/C22H16N4O4/c1-14-13-16(26(29)30)11-12-18(14)23-24-20-21(27)17-9-5-6-10-19(17)25(22(20)28)15-7-3-2-4-8-15/h2-13,27H,1H3

InChI Key

ZCFRDYXVBNESTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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